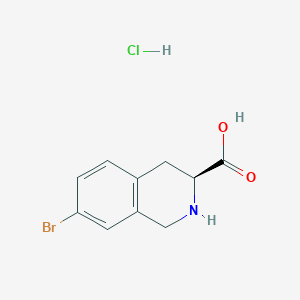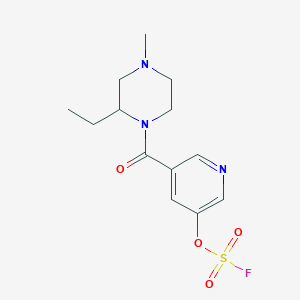![molecular formula C14H17N3OS B2470357 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 309268-48-2](/img/structure/B2470357.png)
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one” is a compound that has been synthesized in various studies . It is a hybrid compound consisting of benzothiazole and piperazine moieties . This compound has been characterized by IR, NMR, MS spectral data, and X-ray diffraction .
Synthesis Analysis
The synthesis of this compound has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient eco-friendly microwave-assisted synthesis of this compound has been reported .Molecular Structure Analysis
The crystal structure of this compound demonstrated a conventional chair conformation for the piperazine ring . The structure was fully characterized by IR, NMR, MS spectral data, and X-ray diffraction .Chemical Reactions Analysis
The compound was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene . The reactions were greatly accelerated using microwave irradiation .Wissenschaftliche Forschungsanwendungen
DNA Minor Groove Binding
The compound 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]propan-1-one is structurally related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. Hoechst 33258 and its analogs are widely utilized in cell biology for chromosome and nuclear staining, DNA content analysis, and plant chromosome studies due to their ability to penetrate cells readily. These compounds serve as models for understanding DNA sequence recognition and binding, highlighting the potential for similar applications of this compound in cellular biology and genetic research (Issar & Kakkar, 2013).
Therapeutic Applications and Drug Design
Benzothiazole Derivatives in Drug Discovery
Benzothiazole, a core structure in this compound, is a versatile scaffold in pharmaceuticals. Benzothiazole derivatives have exhibited a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The 2-arylbenzothiazole moiety, in particular, shows potential as an antitumor agent, with several benzothiazole-containing compounds being clinically used for treating various diseases. The simplicity and versatility of the benzothiazole structure facilitate the development of chemical libraries, underscoring its significance in drug discovery and design (Kamal, Hussaini Syed & Malik Mohammed, 2015).
Benzothiazole's Pharmacological Diversity
The benzothiazole scaffold is integral to numerous bioactive molecules, displaying a wide range of pharmacological activities. Compounds containing the benzothiazole ring have been associated with antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anthelmintic activities. Substitutions on the benzothiazole moiety, particularly on the C-2 and C-6 carbon atoms, contribute to its diverse biological activities, emphasizing the importance of the benzothiazole structure in medicinal chemistry and the potential of its derivatives, including this compound, in various therapeutic areas (Bhat & Belagali, 2020).
Antimicrobial and Antitumor Properties
Antibacterial and Antitumor Potential
The benzothiazole nucleus, a part of the compound's structure, is featured in a range of bioactive compounds with notable antibacterial and antitumor properties. Benzothiazole and its derivatives have been used therapeutically to treat various diseases. Recent advances in the field have highlighted the emerging significance of 2-arylbenzothiazoles as antitumor agents. The promising biological profiles and synthetic accessibility of these compounds have driven their development as potential chemotherapeutics (Ahmed et al., 2012).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Similar compounds have been found to interact with their targets (dopamine and serotonin receptors) by acting as antagonists . This means they bind to these receptors and block their activation, thereby inhibiting the effects of dopamine and serotonin.
Biochemical Pathways
By acting as a dopamine and serotonin antagonist, it can be inferred that it may influence the dopaminergic and serotonergic pathways . These pathways are involved in various physiological processes, including mood regulation, reward, sleep, and appetite.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-13(18)16-7-9-17(10-8-16)14-15-11-5-3-4-6-12(11)19-14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZMDCYFJKWNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

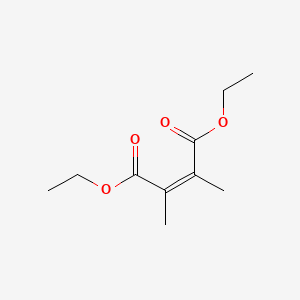

![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)
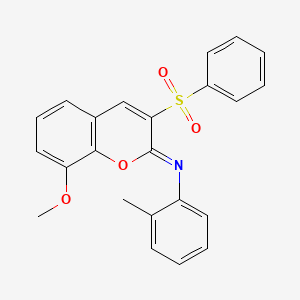
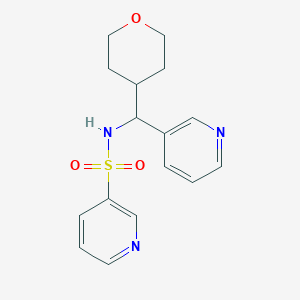
![4-Hydroxy-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B2470282.png)
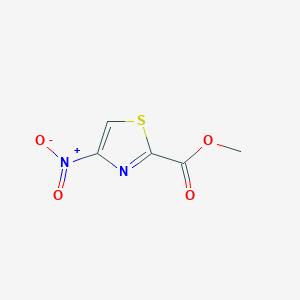
![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)
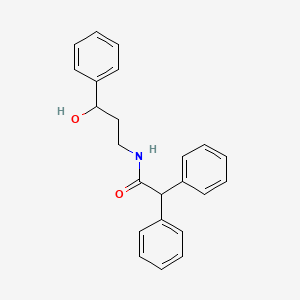

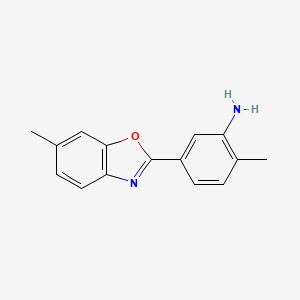
![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)
